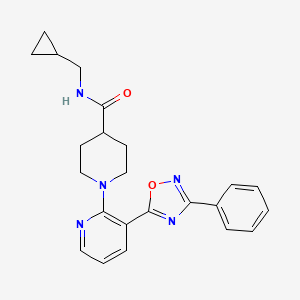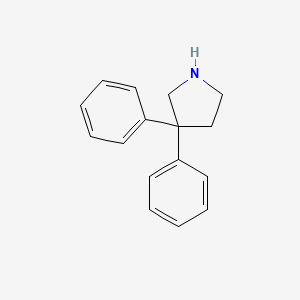
3,3-Diphenylpyrrolidine
Übersicht
Beschreibung
3,3-Diphenylpyrrolidine is a nitrogen-containing heterocyclic compound with the chemical formula C₁₆H₁₇N . It belongs to the pyrrolidine family and features a five-membered ring structure. The presence of two phenyl groups attached to the pyrrolidine ring contributes to its unique properties and potential applications .
Synthesis Analysis
The synthesis of 3,3-Diphenylpyrrolidine involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Researchers have reported various synthetic strategies, detailing reaction conditions and yields. Additionally, functionalization of preformed pyrrolidine rings (e.g., proline derivatives) has been explored .
Molecular Structure Analysis
The pyrrolidine ring is characterized by its stereogenicity, with chiral carbons. Different stereoisomers and spatial orientations of substituents can significantly impact the biological profile of drug candidates. Understanding the 3D arrangement of atoms within the molecule is crucial for drug design and binding interactions with enantioselective proteins .
Chemical Reactions Analysis
While specific chemical reactions involving 3,3-Diphenylpyrrolidine may vary, its reactivity can be explored through functional group transformations, ring-opening reactions, and derivatization. Investigating its behavior under different conditions provides insights into its potential applications .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
3,3-Diphenylpyrrolidine derivatives have been studied for their anticonvulsant activity. Brine and Boldt (1983) synthesized six derivatives and found that one of them, (+/-)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine hydrochloride, showed effectiveness in protecting mice against seizures induced by maximal electroshock at a 30-mg/kg dose level (Brine & Boldt, 1983).
Structural Analysis and Acid Dissociation Constants
Nural (2017) conducted a study on 5,5-diphenylpyrrolidine N -aroylthioureas derivatives, using various techniques such as NMR, FTIR spectroscopy, and mass spectrometry for structural analysis. The acid dissociation constants of these compounds were determined using the Hyperquad computer program, which analyzed data from potentiometric titration in dimethyl sulfoxide–water hydroorganic solvent (Nural, 2017).
Antimicrobial and Antineoplastic Activities
Saudi, El Semary, and El Sawaf (2002) synthesized 3-arylidene-1,5-diphenylpyrrolidine-2,4-diones and evaluated them for their antimicrobial and antineoplastic activities. The compounds showed both types of activities, highlighting their potential in pharmaceutical applications (Saudi, El Semary & El Sawaf, 2002).
Enantioselective Synthesis in Amino Acids
Liu et al. (2008) developed a novel synthesis method for optically active anti-beta-substituted gamma,delta-unsaturated amino acids. This method involved a thio-Claisen rearrangement using a 2,5-diphenylpyrrolidine as a chiral auxiliary, demonstrating good yields and high diastereoselectivities and enantioselectivities (Liu et al., 2008).
Pharmacological Evaluation for Alpha-Adrenoceptors
Kulig et al. (2009) synthesized a series of novel arylpiperazines bearing a 3,3-diphenylpyrrolidin-2-one fragment. These were evaluated for their binding affinity for alpha(1)- and alpha(2)-adrenoceptors, along with their antiarrhythmic, and antihypertensive activities. This research provides insights into the potential of these compounds in cardiovascular pharmacology (Kulig et al., 2009).
Cyclometalation with Organometallic Complexes
Feghali et al. (2013) explored the cyclometalation of (2R,5R)-2,5-diphenylpyrrolidine with half-sandwich iridium(III) and rhodium(III) complexes. This research provides valuable insights into the application of 3,3-diphenylpyrrolidines in organometallic chemistry and potential catalyst design (Feghali et al., 2013).
Eigenschaften
IUPAC Name |
3,3-diphenylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-7-14(8-4-1)16(11-12-17-13-16)15-9-5-2-6-10-15/h1-10,17H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUQNQBKDPMBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenylpyrrolidine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2568776.png)

![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2568779.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2568782.png)
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2568784.png)
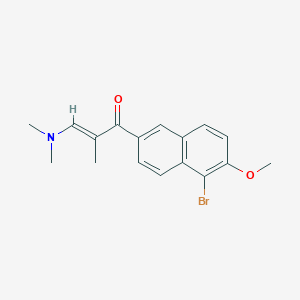
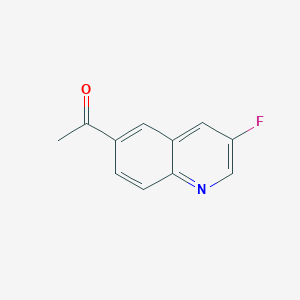

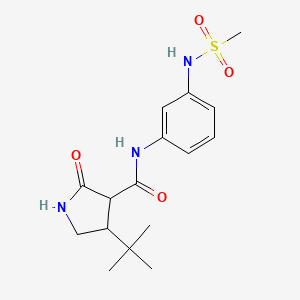

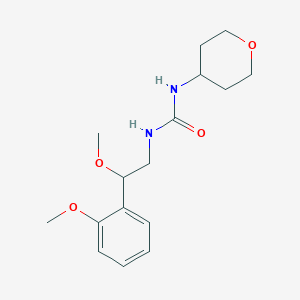
![7-ethoxy-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2568795.png)

